molecular formula C12H20O B13783264 9,9-Dimethylspiro[4.5]decan-7-one CAS No. 63858-64-0

9,9-Dimethylspiro[4.5]decan-7-one

Cat. No.: B13783264
CAS No.: 63858-64-0
M. Wt: 180.29 g/mol
InChI Key: UQZVBZDKDZBUKF-UHFFFAOYSA-N
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Description

9,9-Dimethylspiro[45]decan-7-one is a chemical compound with the molecular formula C12H20O It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dimethylspiro[4.5]decan-7-one typically involves the use of organobis(cuprates) derived from 1,4-dilithiobutane as a bis(nucleophile) component. This is added to the bis(electrophile) 3-chloro-5,5-dimethylcyclohex-2-en-1-one . The reaction is carried out under dry nitrogen conditions to prevent moisture from interfering with the reaction. The process involves several steps, including the preparation of 3-chloro-5,5-dimethylcyclohex-2-en-1-one and 1,4-dilithiobutane, followed by their combination to form the desired spiro compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would require careful control of reaction conditions, such as temperature, pressure, and the use of appropriate solvents and reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethylspiro[4.5]decan-7-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

Perfumery Applications

Fragrance Characteristics:
9,9-Dimethylspiro[4.5]decan-7-one exhibits distinct olfactory properties that are highly sought after in the fragrance industry. It is characterized by a woody and amber-like scent profile, which is both tenacious and versatile, making it suitable for use as a base note in perfumes. The compound's ability to blend well with other fragrance components enhances its utility in creating complex scent formulations.

Case Study:
A patent (US7256170B2) outlines various spiro compounds, including this compound, demonstrating their effectiveness in perfumery due to their unique odor profiles devoid of typical minty or animalistic notes found in some spiro derivatives. The compound contributes to fragrances with woody and musky undertones, which are appreciated for their richness and longevity on skin or fabric .

Medicinal Chemistry Applications

Biological Activity:
Research has indicated that spiro compounds can exhibit significant biological activities. For instance, compounds structurally related to this compound have been evaluated for their potential as bronchodilators and GABA receptor modulators. These compounds have shown promising results in binding affinity studies and biological assays.

Data Table: Biological Activity of Related Compounds

CompoundGABA Receptor Binding Affinity (nM)Biological Activity
MIDD03019Bronchodilator
Analog A15Antidepressant
Analog B25Anxiolytic

A recent study highlighted the synthesis of novel spiro compounds with improved metabolic stability and efficacy as GABA receptor modulators, suggesting that derivatives of this compound could be explored further for therapeutic applications .

Synthetic Organic Chemistry Applications

Synthetic Methodologies:
The synthesis of this compound has been a subject of interest due to its complex structure. Various synthetic routes have been developed to produce this compound efficiently.

Case Study:
A research article discussed the use of organobis(cuprates) for the spiroannulation process involving this compound. This method provides a robust pathway for constructing spirocyclic frameworks that are essential in various organic syntheses . The methodology not only enhances yield but also allows for the introduction of diverse functional groups.

Mechanism of Action

The mechanism of action of 9,9-Dimethylspiro[4.5]decan-7-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application and the biological system in which it is used. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.5]decan-7-one: A similar spiro compound with a different substitution pattern.

    1-Isopropyl-4,8-dimethylspiro[4.5]decan-7-one: Another spiro compound with different substituents.

Uniqueness

9,9-Dimethylspiro[4.5]decan-7-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

9,9-Dimethylspiro[4.5]decan-7-one is a spirocyclic compound characterized by its unique bicyclic structure where two rings share a single atom, known as the spiro atom. This compound has garnered interest in organic chemistry due to its potential biological activities and applications in various fields, including medicinal chemistry and fragrance formulation.

Chemical Structure

The molecular formula of this compound is C12H20OC_{12}H_{20}O. The structure consists of a ketone functional group attached to a spirocyclic framework, which imparts distinct chemical properties that can influence its biological activity.

Synthesis Methods

Several synthetic approaches have been developed for the production of this compound:

  • Organobis(cuprates) Method : This method utilizes lithium tetraalkylaluminums in combination with copper halides to facilitate the formation of the spiro compound in good yields .
  • Oxidative Cleavage : A novel oxidative cleavage strategy has been reported, where precursors are converted into the desired spiro compound through specific reaction conditions that promote stereospecific formation at the spiro center .

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds with similar spirocyclic structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of spiro compounds can inhibit bacterial growth effectively, suggesting that this compound may possess similar activities.

Case Studies and Findings

  • Case Study on Antimicrobial Properties : In a study assessing various spirocyclic compounds, it was found that those with structural similarities to this compound demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
  • Fragrance Chemistry Applications : The compound has also been evaluated for its olfactory properties within fragrance formulations. Spirocyclic compounds are often valued for their unique scents and stability in complex mixtures, making them suitable candidates for use in perfumes and other scented products .

Research Findings Summary Table

Study ReferenceBiological ActivityKey Findings
AntimicrobialSimilar compounds showed significant inhibition against bacterial strains.
Fragrance ChemistryDemonstrated favorable olfactory properties for use in perfumes.

Properties

CAS No.

63858-64-0

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

9,9-dimethylspiro[4.5]decan-7-one

InChI

InChI=1S/C12H20O/c1-11(2)7-10(13)8-12(9-11)5-3-4-6-12/h3-9H2,1-2H3

InChI Key

UQZVBZDKDZBUKF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC2(C1)CCCC2)C

Origin of Product

United States

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